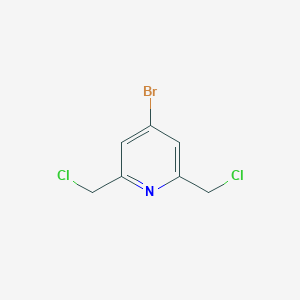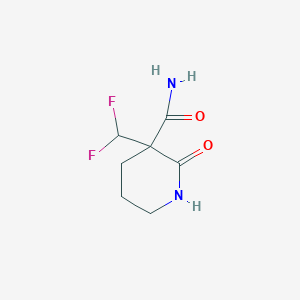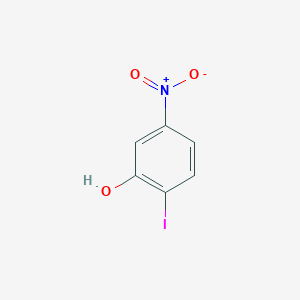
2-Iod-5-Nitrophenol
Übersicht
Beschreibung
2-Iodo-5-nitrophenol, commonly known as INP, is a compound that is used in a variety of scientific research applications. It is a member of the nitrophenol family, which is composed of molecules with a nitro group and a phenol group. INP is a yellow-orange crystalline solid that is soluble in water and has a pKa of 4.2. INP is used in a range of applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent indicator in cell-based assays.
Wissenschaftliche Forschungsanwendungen
Photokatalytische Degradation
2-Iod-5-Nitrophenol: wird in Studien verwendet, die sich mit der photokatalytischen Degradation von Nitrophenolen befassen, die eine erhebliche Bedrohung für Ökosysteme und die menschliche Gesundheit darstellen . Die Verbindung dient als Modell für das Verständnis der Degradationspfade und der Effizienz von Photokatalysatoren wie TiO2-Biopolymer-Ligand-Metall-Komplexen.
Katalyse in der organischen Synthese
In der organischen Synthese ist This compound ein Vorläufer für verschiedene katalytische Prozesse. Es ist besonders nützlich bei der Iodieren von aromatischen Verbindungen, ein entscheidender Schritt bei der Synthese von Pharmazeutika und bioaktiven Materialien .
Umweltbehebung
Diese Verbindung spielt eine Rolle in der Umweltwissenschaft, insbesondere bei der Sanierung kontaminierter Standorte. Die Erforschung des Verhaltens von Nitrophenolen in der Umwelt kann zu besseren Sanierungsstrategien und sichereren Entsorgungsmethoden führen .
Materialwissenschaften
This compound: wird in der Materialforschung verwendet, um die Eigenschaften neuartiger Materialien zu verstehen. Seine molekulare Struktur kann die Gestaltung neuer Verbindungen mit spezifischen Eigenschaften für industrielle Anwendungen beeinflussen .
Analytische Chemiemethoden
In der analytischen Chemie ist This compound oft Gegenstand der Entwicklung neuer analytischer Methoden. Seine Eigenschaften machen es zu einem idealen Kandidaten für die Prüfung der Wirksamkeit chromatographischer oder spektroskopischer Verfahren .
Medizinische Chemie
Die Verbindung wird auch in der medizinischen Chemie auf ihre potenzielle Verwendung bei der Arzneimittelsynthese untersucht. Seine Struktur kann modifiziert werden, um neue Pharmazeutika zu schaffen, und das Verständnis seiner Reaktivität ist entscheidend für die Entwicklung neuer Therapeutika .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-Iodo-5-nitrophenol are not mentioned in the search results, it is worth noting that nitrophenols are important compounds in various fields of research, including drug development, environmental studies, and biochemistry . Therefore, future research could potentially explore these areas further.
Wirkmechanismus
Target of Action
Nitrophenols, a class of compounds to which 2-iodo-5-nitrophenol belongs, have been found to interact with enzymes such asSulfotransferase 1A1 and Alpha-amylase 2B . These enzymes play crucial roles in various biological processes, including metabolism and digestion.
Mode of Action
Nitrophenols are known to undergo a series of reactions involvingnucleophilic aromatic substitution . This process could potentially lead to the replacement of the nitro group with a hydroxyl group, altering the compound’s interaction with its targets .
Biochemical Pathways
For instance, mononitrophenols can be hydroxylated to replace the NO2 group, consequently releasing NO2− and resulting in ortho−/para-dihydroxybenzene .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2789±300 °C and a density of 2176±006 g/cm3 . These properties could potentially influence the compound’s bioavailability.
Result of Action
Nitrophenols are known to be toxic and can have various effects on cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Iodo-5-nitrophenol. For instance, nitrophenols, including 2-Iodo-5-nitrophenol, can be degraded in the environment through photocatalytic processes . Furthermore, the presence of other chemicals in the environment can also affect the degradation and action of 2-Iodo-5-nitrophenol .
Biochemische Analyse
Biochemical Properties
It is known that nitroaromatic compounds, such as 2-Iodo-5-nitrophenol, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nitroaromatic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nitroaromatic compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-iodo-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUACYTMKOLNBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595465 | |
| Record name | 2-Iodo-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197243-46-2 | |
| Record name | 2-Iodo-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


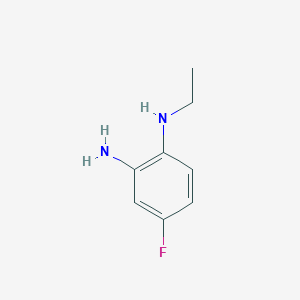
![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)


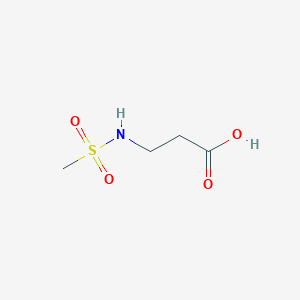
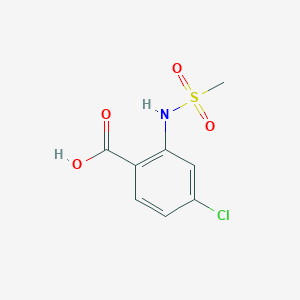
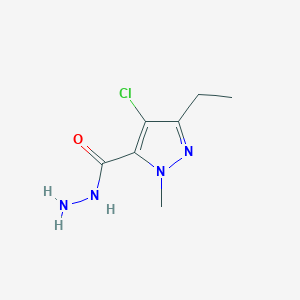
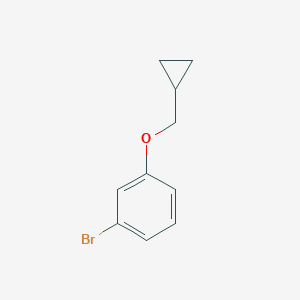
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)

